7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride
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Overview
Description
7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of 7-hydroxycoumarin with alkyl bromides and subsequent treatment with sodium azide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various coumarin derivatives.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and COX, leading to its antimicrobial and anti-inflammatory effects . Additionally, it may interact with cellular receptors and signaling pathways to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Uniqueness
7-Hydroxy-8-{[(2-hydroxyethyl)amino]methyl}-3-(4-methoxyphenyl)chromen-2-one, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, amino, and methoxy groups contributes to its diverse reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C19H20ClNO5 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
7-hydroxy-8-[(2-hydroxyethylamino)methyl]-3-(4-methoxyphenyl)chromen-2-one;hydrochloride |
InChI |
InChI=1S/C19H19NO5.ClH/c1-24-14-5-2-12(3-6-14)15-10-13-4-7-17(22)16(11-20-8-9-21)18(13)25-19(15)23;/h2-7,10,20-22H,8-9,11H2,1H3;1H |
InChI Key |
JTNYXPQIFSHBQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CNCCO)OC2=O.Cl |
Origin of Product |
United States |
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